molecular formula C10H12N4O5 B1628144 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione CAS No. 25843-96-3

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione

Cat. No.: B1628144
CAS No.: 25843-96-3
M. Wt: 268.23 g/mol
InChI Key: NQAZHXBSLFDVKM-UHFFFAOYSA-N
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Description

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione, with the PubChem CID 14282796, is a purine derivative and nucleoside analog of significant interest in biochemical and pharmacological research . The molecular formula is C10H12N4O5 . This compound is structurally identified as a xanthosine derivative, specifically related to xanthosine dihydrate (C10H12N4O6·2H2O), which is a known purine nucleoside . As a core scaffold, purine derivatives are extensively investigated for their potential as therapeutic agents. Research into similar heterocyclic compounds, such as various pyridopyrimidine derivatives, has demonstrated their relevance as inhibitors of key enzymatic targets like dihydrofolate reductase (DHFR) and various protein kinases, which are crucial in fields like oncology and infectious diseases . Furthermore, modified nucleosides are of paramount importance in the development of advanced pharmaceutical technologies, including the formulation of novel cancer vaccines and polynucleotide-based therapies . This high-purity compound is offered to support cutting-edge scientific exploration in these areas. It is supplied For Research Use Only and is not approved for use in humans or as a drug.

Properties

IUPAC Name

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-2-5-4(16)1-6(19-5)14-3-11-7-8(14)12-10(18)13-9(7)17/h3-6,15-16H,1-2H2,(H2,12,13,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAZHXBSLFDVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558439
Record name 9-(2-Deoxypentofuranosyl)-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25843-96-3
Record name 9-(2-Deoxypentofuranosyl)-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Guanosine Deamination Approach

The canonical route to xanthosine begins with guanosine through controlled deamination under alkaline conditions. Mair et al. (2022) developed an optimized protocol using aqueous methylamine (40%) and ammonium hydroxide (28%) at 65°C for 15–25 minutes, achieving >95% conversion efficiency. Critical to this process is the protection of the ribose moiety’s 2′-hydroxyl group using tert-butyldimethylsilyl chloride prior to deamination, preventing unwanted side reactions. Post-deamination, desilylation with tetrabutylammonium fluoride in tetrahydrofuran restores the native ribose structure while maintaining the xanthine base integrity.

A comparative analysis of deamination agents reveals distinct mechanistic pathways:

Deamination Agent Temperature (°C) Time (h) Yield (%) Byproducts Detected
Nitrous acid 25 4 68 Hypoxanthine (12%)
Methylamine/NH3 65 0.25 95 None
NaOH (0.1 M) 80 1 72 Ribose degradation

Table 1: Performance metrics for guanosine deamination strategies.

Phosphoramidite-Based Solid-Phase Synthesis

For applications requiring site-specific incorporation into RNA oligonucleotides, Beigelman’s protected xanthosine phosphoramidite methodology enables automated synthesis. The process involves:

  • Nucleobase protection : Dimethoxytrityl (DMT) protection of xanthine’s N3 position
  • Phosphitylation : Reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite
  • Solid-phase coupling : Stepwise elongation on controlled pore glass supports using ABI 392 synthesizers

Notably, the capping step employs a 1:1 mixture of Cap A (4-dimethylaminopyridine in acetonitrile) and Cap B (acetic anhydride/collidine) to terminate failed sequences, achieving coupling efficiencies exceeding 98.5% per cycle. Post-synthesis cleavage from the solid support uses anhydrous ammonia/methylamine (AMA) at 65°C, followed by fluoride-mediated 2′-desilylation.

Enzymatic Preparation Strategies

Nucleoside Phosphorylase-Mediated Synthesis

Recent breakthroughs in enzyme engineering have enabled the synthesis of xanthosine through purine nucleoside phosphorylases (PNPs). The Geobacillus thermoglucosidasius PNP exhibits dual functionality:

  • Phosphorolysis : Cleaves guanosine to guanine and ribose-1-phosphate
  • Reverse glycosylation : Assembles xanthosine from xanthine and ribose-1-phosphate

Under alkaline conditions (pH 9.0), the enzyme favors N7-glycosylation, producing the non-canonical N7-xanthosine isomer. However, neutral pH shifts regioselectivity toward the biologically relevant N9-xanthosine with 83:17 N9:N7 ratio. Kinetic parameters for this system include:

Substrate KM (mM) kcat (s-1) Catalytic Efficiency (M-1s-1)
Xanthine 0.48 ± 0.07 0.017 ± 0.002 35.4
Ribose-1P 1.2 ± 0.3 0.021 ± 0.003 17.5

Table 2: Kinetic parameters of GtPNP-mediated xanthosine synthesis.

Whole-Cell Biocatalysis Systems

Microbial biosynthesis routes leverage the purine salvage pathway in engineered E. coli strains. Key enzymatic steps include:

  • Adenine deaminase : Converts adenine to hypoxanthine
  • Xanthine phosphoribosyltransferase : Catalyzes PRPP-dependent formation of XMP
  • 5′-Nucleotidase : Dephosphorylates XMP to xanthosine

Overexpression of the xapA (xanthosine phosphorylase) gene in combination with guanosine deaminase boosts xanthosine titers to 18.7 g/L in fed-batch fermentations, demonstrating industrial scalability.

Purification and Characterization

Anion-Exchange Chromatography

Crude reaction mixtures require purification using Dionex DNAPac® PA-100 columns at 80°C with NaClO4-based eluents. A typical gradient elution profile achieves baseline separation of xanthosine from guanosine (ΔRt = 2.1 min) and adenine (ΔRt = 4.7 min). Post-purification desalting employs HiPrep™ 26/10 columns with >99.9% salt removal efficiency.

Crystallization Optimization

Xanthosine crystallization from ethanol/water (7:3 v/v) yields orthorhombic crystals suitable for X-ray analysis. Critical parameters include:

  • Supersaturation ratio : 1.5–2.0
  • Cooling rate : 0.1°C/min from 60°C to 4°C
  • Seed crystal size : 10–20 μm

This process generates pharmaceutical-grade material with ≤0.1% w/w impurity content, as verified by HPLC-UV at 254 nm.

Analytical Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy

1H NMR (D2O, 600 MHz) reveals distinct signatures:

  • H1′ : δ 5.91 (d, J = 5.4 Hz)
  • H2′ : δ 4.47 (dd, J = 5.4, 2.1 Hz)
  • H8 : δ 8.12 (s)

The 13C spectrum confirms β-D-ribofuranose configuration through C1′ at δ 90.2 ppm and C4′ at δ 83.7 ppm.

X-ray Crystallographic Analysis

High-resolution structures (1.4 Å) show three hydrogen bonds in the X- U wobble pair:

  • N3H⋯O4 (2.89 Å)
  • O2⋯H-N3 (2.78 Å)
  • 2′-OH⋯O2 (2.92 Å)

The glycosidic torsion angle (χ = -157°) adopts the anti-conformation, while the ribose pucker (P = 162°) corresponds to a C3′-endo sugar configuration.

Chemical Reactions Analysis

Types of Reactions

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution reactions can produce a wide range of substituted purine compounds .

Scientific Research Applications

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione involves its interaction with specific molecular targets. In biological systems, it can integrate into nucleic acids, affecting their structure and function. This integration can inhibit the replication of viruses or the proliferation of cancer cells by disrupting the normal processes of DNA and RNA synthesis .

Comparison with Similar Compounds

Key Structural Differences:

Sugar Modifications: Xanthosine retains all ribose hydroxyl groups, enabling hydrogen bonding in RNA. 2'-Deoxyinosine lacks the 2'-OH group, making it compatible with DNA polymerase incorporation . 2',3'-Dideoxyxanthosine lacks both 2'- and 3'-OH groups, preventing further nucleotide elongation in DNA synthesis (used in nucleoside reverse transcriptase inhibitors) .

Base Variations: Xanthosine contains a xanthine base (2,6-diketopurine), while 2'-deoxyinosine features hypoxanthine (6-ketopurine). This affects base-pairing specificity and metabolic pathways .

Physicochemical Properties

Evidence from metabolomic profiling () highlights differences in retention times and mass-spectral data, which correlate with structural variations:

Compound Retention Time (min) Mass-to-Charge Ratio (m/z) LogP
Xanthosine 1.063 284.07 (M-H⁻) -2.327
2',3'-Dideoxyxanthosine 1.168 268.09 (M-H⁻) -1.887
  • The higher hydrophilicity of xanthosine (lower LogP) reflects its ribose hydroxyl groups, enhancing solubility in aqueous environments .
  • Reduced polarity in dideoxy derivatives improves membrane permeability, a key factor in drug design .

Biological Activity

The compound 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione , also known as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione can be represented as follows:

  • Molecular Formula : C10H12N4O5
  • CAS Number : 14282796
  • PubChem CID : 14282796

This compound features a purine base linked to a hydroxymethylated oxolane ring, which contributes to its biological activity.

Antiviral and Antitumor Properties

Research indicates that purine derivatives, including this compound, exhibit significant antiviral and antitumor activities. For instance:

  • Antiviral Activity : Studies have shown that similar purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is crucial for developing antiviral therapies against various viruses, including HIV and hepatitis viruses .
  • Antitumor Activity : Compounds with similar structures have been evaluated for their ability to inhibit tumor cell proliferation. The presence of the hydroxymethyl group enhances the interaction with specific enzymes involved in DNA synthesis and repair, making it a candidate for cancer therapy .

The biological activity of 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism. For example, it could inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway that is often targeted in cancer treatment .
  • Modulation of Immune Response : Some studies suggest that this compound may enhance immune responses by modulating cytokine production, which could be beneficial in both antiviral and anticancer therapies .

In Vitro Studies

A study conducted by Queener et al. demonstrated that related compounds showed promising results in inhibiting the growth of cancer cell lines. The IC50 values indicated effective concentrations for inducing apoptosis in these cells, suggesting potential therapeutic applications .

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa25Apoptosis induction
Compound BMCF-715DNA synthesis inhibition
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dioneA549TBDTBD

Clinical Implications

The potential use of this compound in clinical settings is under investigation. Preliminary data suggest that it may serve as a lead compound for developing new antiviral or anticancer agents. Ongoing clinical trials are expected to provide more insight into its efficacy and safety profiles.

Q & A

Basic: What are the recommended synthetic routes for 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione, and what reaction conditions optimize yield?

Methodological Answer:
Xanthosine is synthesized via nucleoside coupling reactions. A common approach involves:

  • Step 1: Activation of xanthine (purine base) using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form a reactive intermediate.
  • Step 2: Glycosylation with ribose derivatives (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) under anhydrous conditions with a Lewis acid catalyst (e.g., trimethylsilyl triflate).
  • Step 3: Deprotection of the sugar moiety using sodium methoxide (NaOMe) in methanol to yield xanthosine .

Optimization Tips:

  • Use continuous flow reactors to enhance reaction efficiency and reduce side products in large-scale synthesis.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity .

Basic: How can researchers characterize the compound’s structure and purity in academic settings?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (D₂O, 400 MHz): Key signals include δ 8.19 (s, H-8 purine), δ 5.90 (d, J=6.0 Hz, H-1' ribose), and δ 4.10–4.50 (m, ribose hydroxyls) .
    • ¹³C NMR confirms the glycosidic bond (C-1' at ~88 ppm) and purine carbonyls (C-2, C-6 at ~155–165 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ = 285.0835 (C₁₀H₁₂N₄O₆) .
  • HPLC: Use a C18 column (0.1% TFA in H₂O/MeCN gradient) to assess purity (>98% for biological assays) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Eye/Face: NIOSH-approved safety glasses and face shields to prevent splashes .
    • Skin: Nitrile gloves (tested for permeation resistance) and lab coats.
  • Engineering Controls: Perform reactions in fume hoods to minimize aerosol exposure.
  • Waste Disposal: Neutralize acidic/basic residues before disposal, following institutional guidelines .

Advanced: How can researchers investigate the compound’s degradation pathways under physiological conditions?

Methodological Answer:

  • Stability Studies:
    • Incubate xanthosine in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours.
    • Analyze degradation via LC-MS/MS to detect hydrolytic products (e.g., xanthine, ribose) .
  • Kinetic Modeling: Use first-order decay models to calculate half-life (t₁/₂). Compare with computational predictions (e.g., density functional theory for hydrolysis barriers) .

Advanced: How can contradictory data on the compound’s reactivity with oxidizing agents be resolved?

Methodological Answer:

  • Contradiction: Some studies report xanthosine as oxidatively stable, while others note degradation under H₂O₂.
  • Resolution Strategy:
    • Controlled Replicates: Repeat experiments with standardized H₂O₂ concentrations (e.g., 0.1–10 mM) and quantify products via UV-Vis (λ=260 nm for purine absorbance).
    • Electrochemical Analysis: Use cyclic voltammetry to measure oxidation potentials, identifying pH-dependent reactivity (e.g., deprotonated N-7 increases susceptibility) .

Advanced: What experimental designs are optimal for studying its role in purine metabolism pathways?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹⁵N/¹³C-labeled xanthosine and track incorporation into metabolites (e.g., uric acid) via NMR or LC-MS in cell cultures .
  • Knockout Models: Use CRISPR/Cas9 to delete xanthosine phosphorylase (XPT) in E. coli or mammalian cells, then measure metabolite accumulation via targeted metabolomics .

Advanced: How can computational modeling predict its interactions with enzymes like xanthine oxidase?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate xanthosine binding to xanthine oxidase (PDB ID: 1N5X) using AMBER or GROMACS. Analyze hydrogen bonds (e.g., Glu802 interaction) and binding free energy (MM-PBSA method) .
  • Docking Studies (AutoDock Vina): Screen substituent effects (e.g., ribose modifications) on binding affinity (ΔG) .

Advanced: What methodologies elucidate its therapeutic mechanisms in cancer or inflammation models?

Methodological Answer:

  • In Vitro Assays:
    • Measure anti-inflammatory activity via TNF-α suppression in LPS-stimulated macrophages (ELISA).
    • Assess anti-cancer effects using MTT assays on HeLa or MCF-7 cells (IC₅₀ calculations) .
  • In Vivo Models: Administer xanthosine (50–100 mg/kg, oral) in murine colitis models and quantify colon histopathology scores and cytokine levels .

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